molecular formula C18H23N3O4 B11489308 ethyl (4-{[(2-ethoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(2-ethoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11489308
M. Wt: 345.4 g/mol
InChI Key: JCYKGLPOHQBMSR-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes an ethyl ester group, a benzamido group, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[4-(2-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate benzoyl chloride derivative under basic conditions.

    Introduction of the ethoxybenzamido group: This step involves the reaction of the intermediate product with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzamido group, converting it into an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[4-(2-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzamido group may play a role in binding to proteins, while the pyrazole ring can participate in various chemical interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • ETHYL 2-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL ACETATE
  • ETHYL 2-[4-(2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE
  • ETHYL 2-[4-(2-CHLOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE

Uniqueness: ETHYL 2-[4-(2-ETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-[4-[(2-ethoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C18H23N3O4/c1-5-24-15-10-8-7-9-14(15)18(23)19-17-12(3)20-21(13(17)4)11-16(22)25-6-2/h7-10H,5-6,11H2,1-4H3,(H,19,23)

InChI Key

JCYKGLPOHQBMSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N(N=C2C)CC(=O)OCC)C

Origin of Product

United States

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